molecular formula C16H12ClF2N3O B11513020 N-{4-[chloro(difluoro)methoxy]phenyl}-4-methylphthalazin-1-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4-methylphthalazin-1-amine

Cat. No.: B11513020
M. Wt: 335.73 g/mol
InChI Key: HZEQROXNQPUITM-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHYLPHTHALAZIN-1-AMINE is a complex organic compound characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a methylphthalazin-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHYLPHTHALAZIN-1-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-chlorodifluoromethoxybenzene with suitable reagents to introduce the phthalazin-1-amine moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHYLPHTHALAZIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHYLPHTHALAZIN-1-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHYLPHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: Known for its use as a BCR-ABL tyrosine kinase inhibitor.

    4-(CHLORODIFLUOROMETHOXY)NITROBENZENE: Used in various organic synthesis reactions.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHYLPHTHALAZIN-1-AMINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C16H12ClF2N3O

Molecular Weight

335.73 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-methylphthalazin-1-amine

InChI

InChI=1S/C16H12ClF2N3O/c1-10-13-4-2-3-5-14(13)15(22-21-10)20-11-6-8-12(9-7-11)23-16(17,18)19/h2-9H,1H3,(H,20,22)

InChI Key

HZEQROXNQPUITM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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